2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-19-7-5-8-20(17-19)18-22(26)23-11-6-12-24-13-15-25(16-14-24)21-9-3-2-4-10-21/h2-5,7-10,17H,6,11-16,18H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLKYWRWZXQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
Intermediate Synthesis: 3-(4-Phenylpiperazin-1-yl)Propan-1-Amine
The propylamine intermediate is synthesized via nucleophilic substitution or reductive amination.
Alkylation of 4-Phenylpiperazine
Method :
- Reagents : 4-Phenylpiperazine, 1-bromo-3-chloropropane, potassium carbonate (K₂CO₃), acetone.
- Procedure :
Amination :
- The chloropropyl intermediate undergoes amination with aqueous ammonia (25%) at 60°C for 24 hours.
- Yield : 58–62% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Reductive Amination
Alternative Approach :
Acetamide Formation
Acyl Chloride Route
Method :
- Reagents : 2-(3-Methylphenyl)acetic acid, thionyl chloride (SOCl₂), 3-(4-phenylpiperazin-1-yl)propan-1-amine, triethylamine (TEA).
- Procedure :
- 2-(3-Methylphenyl)acetic acid (1 eq) is refluxed with SOCl₂ (3 eq) in dichloromethane (DCM) for 3 hours to form the acyl chloride.
- The acyl chloride is reacted with the propylamine intermediate (1.1 eq) in DCM with TEA (2 eq) at 0°C→RT for 12 hours.
- Yield : 70–75% after recrystallization (ethanol/water).
Coupling Agent-Mediated Synthesis
Method :
Optimization Strategies
Characterization Data
Spectroscopic Analysis
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Acyl Chloride Route | Low cost, simple setup | SOCl₂ handling hazards | Pilot-scale |
| HATU Coupling | High yield, mild conditions | Expensive reagents | Lab-scale |
| Reductive Amination | Avoids alkylation side products | Multi-step, lower yield | Small-scale |
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements include:
- 3-Methylphenyl group : Enhances lipophilicity compared to unsubstituted or polar substituents (e.g., nitro or hydroxyl groups in –2).
Table 1: Structural Comparison of Selected Acetamide Derivatives
Pharmacological and Functional Insights
- This contrasts with piperidine-based analogs (), which may exhibit off-target effects due to reduced selectivity .
- Enzyme Inhibition: DDU86439 () demonstrates nanomolar inhibition of Trypanosoma brucei TRYS, highlighting how fluorophenyl-indazolyl substituents enhance activity.
Biological Activity
2-(3-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant research findings and data tables.
The synthesis of this compound typically involves multiple steps, starting with the preparation of a piperazine derivative. The final compound is achieved through acylation with m-tolyl acetic acid under controlled conditions. The molecular formula is , with a molecular weight of 310.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. It may act as an antagonist or inhibitor, influencing pathways related to pain perception, inflammation, and neuroprotection.
Anticonvulsant Activity
Research has indicated that derivatives of this compound demonstrate significant anticonvulsant properties. In studies involving animal models, compounds similar to this compound were evaluated using the maximal electroshock (MES) test. Results showed that several derivatives exhibited protective effects against seizures at varying dosages .
Analgesic and Anti-inflammatory Properties
The compound has been investigated for its analgesic and anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in the inflammatory response. This action may contribute to its potential use as a pain reliever .
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Anticonvulsant Screening : In a study analyzing various derivatives, it was found that modifications in the piperazine ring significantly affected anticonvulsant activity. Compounds exhibiting higher lipophilicity showed better CNS penetration, correlating with enhanced efficacy in seizure models .
- Pain Management Trials : Clinical trials have indicated that the compound can effectively reduce pain scores in patients suffering from chronic pain conditions when compared to placebo controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
